1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one is a complex organic compound that features a unique structure combining an imidazoquinazoline core with a tert-butylphenoxyethyl side chain
Preparation Methods
The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one typically involves multiple steps. One common synthetic route starts with the preparation of the tert-butylphenoxyethyl intermediate, which is then reacted with an imidazoquinazoline precursor under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one can be compared with similar compounds such as:
1-[2-(4-tert-butylphenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole: This compound has a similar tert-butylphenoxyethyl side chain but differs in the core structure, which is a benzimidazole instead of an imidazoquinazoline.
2-(4-tert-butylphenoxy)ethyl methacrylate: This compound features a similar side chain but is used primarily in polymer chemistry.
The uniqueness of 1-[2-(4-tert-butylphenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one lies in its imidazoquinazoline core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)16-8-10-17(11-9-16)27-15-14-24-12-13-25-20(26)18-6-4-5-7-19(18)23-21(24)25/h4-11H,12-15H2,1-3H3 |
InChI Key |
JGHIEMWEMVGXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2CCN3C2=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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